2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
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Overview
Description
2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring, a methoxyethyl group, and a diazaspirodecane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the furan ring and the diazaspirodecane core. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . This method is efficient and allows for the smooth conversion of intermediate products into the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furandicarboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different spirocyclic derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, furandicarboxylic acids, and substituted diazaspirodecane compounds.
Scientific Research Applications
2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The furan ring and diazaspirodecane core play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Furan derivatives: Compounds with a furan ring, such as furandicarboxylic acid, exhibit similar reactivity but differ in their overall structure and applications.
Uniqueness
2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[45]decane is unique due to its combination of a furan ring and a diazaspirodecane core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-19-10-8-17-6-2-4-16(13-17)5-7-18(14-16)11-15-3-9-20-12-15/h3,9,12H,2,4-8,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTTXBLGMRQISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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